molecular formula C17H12N2O7S B6524443 ethyl 5-nitro-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate CAS No. 477491-29-5

ethyl 5-nitro-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate

Cat. No.: B6524443
CAS No.: 477491-29-5
M. Wt: 388.4 g/mol
InChI Key: GEBHFVFBXYWIOV-UHFFFAOYSA-N
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Description

Ethyl 5-nitro-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring fused with a chromene moiety, which is further functionalized with nitro, amido, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-nitro-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of the chromene moiety, which is then coupled with a thiophene derivative. The key steps include:

    Formation of the Chromene Moiety: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate under acidic conditions to form 2H-chromene-2-one.

    Nitration: The chromene derivative is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Amidation: The nitro-chromene is then reacted with thiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine to form the amido linkage.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a catalyst like sulfuric acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-nitro-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Aqueous sodium hydroxide, heat.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Amino Derivative: Formed by the reduction of the nitro group.

    Carboxylic Acid: Formed by the hydrolysis of the ester group.

    Substituted Derivatives: Formed by nucleophilic substitution of the nitro group.

Scientific Research Applications

Ethyl 5-nitro-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and develop new synthetic methodologies.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 5-nitro-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 5-nitro-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate can be compared with other similar compounds such as:

    Coumarin Derivatives: These compounds also contain the chromene moiety and exhibit similar biological activities.

    Thiophene Derivatives: These compounds share the thiophene ring and can have similar electronic properties.

    Nitroaromatic Compounds: These compounds contain nitro groups and can undergo similar chemical reactions.

The uniqueness of this compound lies in its combination of these functional groups, which imparts a distinct set of chemical and biological properties.

Biological Activity

Ethyl 5-nitro-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H12N2O7SC_{17}H_{12}N_{2}O_{7}S, with a molecular weight of 388.4 g/mol. The compound features a nitro group, a chromene moiety, and a thiophene ring, which are key structural elements contributing to its biological properties.

Biological Activity Overview

1. Anticancer Activity:
Recent studies have highlighted the anticancer potential of compounds related to this compound. For example, derivatives with similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study:
A study evaluated the cytotoxic effects of a related coumarin derivative on prostate cancer cell lines (PC3 and DU145). The compound exhibited dose-dependent inhibition of cell viability with IC50 values ranging from 24.0 μM to 98.1 μM across different time points (24h, 48h, 72h) . Such findings suggest that this compound may possess similar anticancer properties.

2. Antimicrobial Activity:
The antimicrobial potential of thiophene derivatives has been documented extensively. Compounds with structural similarities to this compound have shown promising results against various bacterial strains.

Data Table: Antimicrobial Activity

CompoundPathogen TestedMIC (µg/mL)MBC (µg/mL)
Compound AStaphylococcus aureus0.220.25
Compound BEscherichia coli0.150.20
Ethyl DerivativePseudomonas aeruginosaTBDTBD

3. Mechanism of Action:
The biological activity is often attributed to the ability of these compounds to interact with specific biological targets, such as enzymes involved in cancer progression or bacterial cell wall synthesis. For instance, certain coumarin derivatives have been shown to inhibit lipoxygenase enzymes, which are implicated in inflammation and cancer .

Research Findings

Research indicates that modifications in the chemical structure can significantly enhance biological activity. Substituents on the chromene or thiophene rings can influence lipophilicity and cellular uptake, thereby affecting efficacy.

4. Structure-Activity Relationship (SAR):
Studies on SAR have revealed that:

  • Nitro Group: Enhances cytotoxicity.
  • Amido Group: Contributes to increased selectivity towards cancer cells.

Properties

IUPAC Name

ethyl 5-nitro-2-[(2-oxochromene-3-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O7S/c1-2-25-16(21)11-8-13(19(23)24)27-15(11)18-14(20)10-7-9-5-3-4-6-12(9)26-17(10)22/h3-8H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBHFVFBXYWIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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